molecular formula C16H26ClNO2 B015282 Tramadol hydrochloride CAS No. 148229-78-1

Tramadol hydrochloride

Cat. No. B015282
CAS RN: 148229-78-1
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a synthetic opioid analgesic that is commonly used as a pain reliever. It is a centrally acting analgesic that has both opioid and non-opioid properties. The drug is used to treat moderate to severe pain and is available in various forms, such as tablets, capsules, and injections.

Scientific Research Applications

Pain Management

Tramadol hydrochloride (TrHC) is a synthetic analgesic drug exhibiting both opioid and non-opioid properties, acting mainly on the central nervous system . It is most commonly used to treat moderate to severe pain .

Treatment of Anxiety and Depression

Apart from its analgesic properties, TrHC has also been used to treat anxiety and depression . This is due to its ability to inhibit serotonin (5-HT) reuptake, augmenting 5-HT concentration on the synaptic cleft .

Fast Dissolving Oral Films

Fast dissolving oral films have been developed with TrHC for rapid dissolution of the drug and absorption, which may produce a rapid onset of action .

Monoaminergic Activity

TrHC has a monoaminergic activity that inhibits noradrenaline (norepinephrine) and serotonin (5-hydroxytryptamine; 5-HT) reuptake. This contributes significantly to its analgesic action by blocking nociceptive impulses at the spinal level .

Immune System Reinforcement

According to a study performed on rats, TrHC reinforces the immune system by increasing phagocytosis .

Pharmacokinetics and Pharmacodynamics

Research has been conducted on the pharmacokinetics and pharmacodynamics of TrHC, including its efficacy, safety, biological and adverse effects . This research is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Toxicity Studies

Studies have been conducted on the toxicity of TrHC, including its mechanism of action, clinical presentation, and treatment . These studies are important for understanding the potential risks and side effects of the drug, as well as strategies for managing overdoses or intoxications .

Mechanism of Action

Target of Action

Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the central nervous system (CNS) and has been widely used to treat moderate to severe pain . Tramadol selectively activates the µ-opioid receptor, mainly through its active metabolite (+)-M1 .

Mode of Action

Tramadol’s mode of action is dual: it acts as a selective agonist of mu receptors and inhibits the reuptake of serotonin and norepinephrine . This dual action contributes significantly to its analgesic effect by blocking nociceptive impulses at the spinal level . The two enantiomers in the racemic mixture of Tramadol display differing affinities for various receptors. (+/-)-Tramadol preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake .

Biochemical Pathways

Tramadol is metabolized in the liver by N-and O-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . This process leads to the production of active metabolites, including (+)-M1, which have a stronger affinity for the µ-opioid receptor . Any impairment in these systems or concurrent use of other medications metabolized through the same hepatic pathways may cause overdose or intoxication .

Pharmacokinetics

Tramadol’s pharmacokinetics are influenced by its fast metabolism and excretion, which necessitate multiple doses per day . This rapid metabolism can lead to several side effects . To overcome this limitation, new pharmaceutical formulations are being developed to protect the drug, target its delivery, sustain its release, and reduce the daily dose, aiming to minimize side effects .

Result of Action

The molecular and cellular effects of Tramadol’s action are diverse and can affect multiple organ systems . These effects include gastrointestinal disturbances, CNS depression, seizures, anxiety, anoxic brain damage, palpitations, hypertension, respiratory and renal system impairments, rhabdomyolysis, hypoglycemia, and serotonin syndrome . Seizures are more common in Tramadol intoxication than with other opioids .

Action Environment

Environmental factors, such as concurrent use of other medications, particularly CNS depressants like benzodiazepines and ethanol, can influence Tramadol’s action, efficacy, and stability . These factors can lead to increased risks of overdose or intoxication . Therefore, physicians must be aware of Tramadol’s adverse effects, substantial abuse potential, and drug interactions to weigh its risk–benefit ratio for pain management .

properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tramadol Hydrochloride

CAS RN

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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